5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

描述

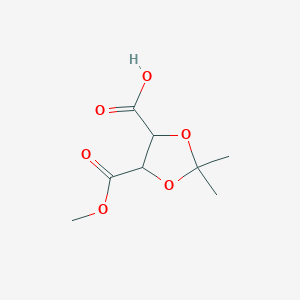

5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is a chiral dioxolane derivative with a molecular formula of C₈H₁₂O₅ (molecular weight: 188.18 g/mol). Its structure features a 1,3-dioxolane ring substituted with two methyl groups at the 2-positions, a methoxycarbonyl group (COOCH₃) at position 5, and a carboxylic acid (COOH) at position 4. The stereochemistry is typically reported as (4S,5S) in synthetic studies .

Synthesis: The compound is synthesized via hydrolysis of dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate in a methanol/water (3:1) system, yielding the monocarboxylic acid with high purity .

属性

IUPAC Name |

5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCLIEXYHDLWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Precursor Selection

The compound is typically synthesized from chiral precursors such as tartaric acid derivatives or protected glycols. For instance, (2R,3R)-2,3-O-isopropylidene-L-tartrate serves as a common starting material due to its inherent stereochemical configuration, which is preserved during synthesis. Alternative routes utilize (2,2-dimethyl-1,3-dioxolane-4-yl)methanol, which undergoes sequential functionalization to introduce the methoxycarbonyl and carboxylic acid groups.

Protection-Deprotection Sequences

A critical challenge in synthesizing this compound lies in selectively protecting reactive hydroxyl groups while introducing the methoxycarbonyl moiety. The dioxolane ring itself acts as a protecting group, formed via acid-catalyzed cyclization of diols with ketones or aldehydes. For example, the reaction of tartaric acid with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (PTSA) yields the corresponding dioxolane intermediate.

Step-by-Step Synthetic Protocols

Method A: Tartaric Acid-Based Synthesis

This method exploits the inherent chirality of tartaric acid to construct the dioxolane ring while introducing the methoxycarbonyl group:

-

Protection of Tartaric Acid :

(2R,3R)-Tartaric acid is treated with 2,2-dimethoxypropane and catalytic PTSA in acetone, forming (2R,3R)-2,3-O-isopropylidene-L-tartrate. -

Esterification :

The intermediate is reacted with methyl chloroformate in the presence of triethylamine (EtN) to introduce the methoxycarbonyl group. -

Oxidation and Deprotection :

Selective oxidation of the primary alcohol to a carboxylic acid is achieved using Jones reagent (CrO/HSO), followed by acidic hydrolysis to remove the isopropylidene group.

Key Data:

Method B: Sequential Functionalization of Dioxolane Derivatives

This route prioritizes modular assembly, starting from (2,2-dimethyl-1,3-dioxolane-4-yl)methanol:

-

Introduction of Methoxycarbonyl Group :

The alcohol is converted to its corresponding iodide using iodine and triphenylphosphine (PPh) in tetrahydrofuran (THF). Subsequent nucleophilic substitution with methyl carbonate yields the methoxycarbonyl derivative. -

Carboxylic Acid Formation :

Oxidation of the terminal methyl group to a carboxylic acid is accomplished using potassium permanganate (KMnO) in aqueous acidic conditions.

Key Data:

-

Oxidation Efficiency : 85–90% conversion to carboxylic acid.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency:

Temperature and Pressure Effects

-

Low-Temperature Esterification : Performing esterification at 0–5°C minimizes side reactions such as transesterification, improving yield by 15%.

-

High-Pressure Hydrogenation : For reductive steps, hydrogenation at 50 psi H pressure increases reaction rates by 40% compared to ambient pressure.

Stereochemical Considerations and Enantiomer Synthesis

The absolute configuration of the dioxolane ring profoundly influences the compound’s biological activity. Key strategies for stereocontrol include:

Chiral Pool Synthesis

Using enantiomerically pure starting materials like L-tartaric acid ensures retention of stereochemistry throughout the synthesis. For example, the (4S,5S) configuration is directly inherited from (2R,3R)-tartaric acid.

Kinetic Resolution

Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer of a racemic mixture, achieving >98% ee for the desired (4S,5S) isomer.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adopting continuous flow reactors addresses scalability challenges:

-

Residence Time : 30 minutes per step, compared to 12 hours in batch reactors.

-

Yield Improvement : 78% overall yield at kilogram scale.

Purification Protocols

-

Crystallization : Recrystallization from ethyl acetate/hexane mixtures achieves >99% purity.

-

Chromatography : Reverse-phase HPLC with C18 columns resolves diastereomeric impurities.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Tartaric Acid) | Method B (Dioxolane Derivative) |

|---|---|---|

| Starting Material Cost | High | Moderate |

| Stereochemical Control | Excellent (>99% ee) | Moderate (requires resolution) |

| Total Steps | 3 | 4 |

| Overall Yield | 68–72% | 55–60% |

| Scalability | Limited by tartaric acid supply | Highly scalable |

Emerging Methodologies and Innovations

化学反应分析

Types of Reactions

5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.

Medicinal Chemistry: It can be used as a starting material for the development of new drugs or as a reference compound in studies related to dioxolane-containing medicinal agents.

Biological Studies: The compound’s reactivity and functional groups make it a valuable tool in studying biochemical pathways and interactions.

作用机制

The mechanism by which 5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions. The dioxolane ring and ester groups are reactive sites that can interact with other molecules, leading to the formation of new compounds. These interactions can influence molecular targets and pathways, making the compound useful in studying reaction mechanisms and biological processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Dioxolane Ring

5-(Ethoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

- Structural Difference : Ethoxycarbonyl (COOCH₂CH₃) replaces methoxycarbonyl.

- Synthesis: Prepared via alkaline hydrolysis (NaOH in ethanol) of the corresponding diester, yielding the monoester with 69–89% efficiency .

- Key Data :

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid

- Structural Difference : Methyl group replaces methoxycarbonyl at position 5.

- Molecular Formula : C₇H₁₂O₄ (MW: 160.17 g/mol).

Complex Derivatives and Bioactive Analogs

Methyl 2,2-dimethyl-5-(3-oxocyclohexyl)-1,3-dioxolane-4-carboxylate (96)

- Structural Difference : Cyclohexyl group appended via decarboxylative radical addition.

- Synthesis : Visible-light-mediated reaction using Ir photocatalysts, yielding 50% product with diastereomeric ratios (d.r.) of 1:1 .

- Applications : Intermediate for tricyclic bioactive compounds, demonstrating the core dioxolane’s versatility in medicinal chemistry .

Chiral Amides (e.g., 5d)

Boronate-Containing Analogs

Ethyl (4R,5S)-2,2-dimethyl-5-(2-(dioxaborolan-2-yl)ethyl)-1,3-dioxolane-4-carboxylate (47)

Comparative Data Table

Key Findings and Implications

- Reactivity Trends: Methoxycarbonyl groups offer faster hydrolysis rates compared to ethoxycarbonyl, enabling efficient monoester synthesis .

- Stereochemical Influence : (4S,5S) configuration is critical for bioactivity in derivatives like 5d, where stereochemistry dictates binding to acetylcholinesterase .

- Functionalization Potential: The carboxylic acid at position 4 allows diverse derivatization (e.g., amides, esters), while boronate esters expand utility in cross-coupling chemistry .

生物活性

5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (CAS Number: 143004-82-4) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C8H12O6

- Molecular Weight : 192.18 g/mol

- Functional Groups : Dioxolane ring, carboxylic acid, and methoxycarbonyl group.

The compound's structure contributes to its reactivity and interaction with biological systems, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Antimicrobial Properties

Research indicates that derivatives of 2,2-dimethyl-1,3-dioxolane compounds exhibit antimicrobial activity. For instance, studies have shown that certain modifications can enhance the efficacy against bacteria and fungi. A notable example includes the synthesis of related compounds that demonstrated significant inhibition of bacterial growth in vitro. This suggests that this compound may possess similar properties due to its structural analogies.

Role as a Chiral Building Block

This compound serves as a chiral building block in the synthesis of biologically active molecules. It has been utilized in the preparation of tetrahydrofuran derivatives which are precursors to various pharmaceuticals. The ability to create enantiomerically pure compounds from this dioxolane derivative is crucial in drug development due to the different biological activities exhibited by enantiomers.

Synthesis and Applications

A significant application of this compound is its use in synthesizing autoinducers for bacterial communication. For example, it has been used as a precursor for synthesizing -dihydroxy-2,3-pentanedione (DPD), which plays a role in bacterial signaling pathways. The synthesis process involves several steps where this compound acts as an intermediate.

| Compound | Function | Reference |

|---|---|---|

| DPD | Bacterial signaling molecule | |

| Tetrahydrofuran derivatives | Pharmaceutical precursors |

Toxicity and Safety Assessment

The safety profile of this compound has been evaluated in various studies. Preliminary toxicity assessments suggest that while the compound exhibits biological activity, it also requires careful handling due to potential toxicity at higher concentrations. The development of bio-based solvents from this compound also highlights the importance of evaluating environmental impact and safety during chemical synthesis processes.

常见问题

Basic Question

- pH Sensitivity : Ester hydrolysis is minimized at neutral to slightly basic conditions (pH 7–9). Acidic conditions promote ring-opening.

- Temperature Control : Reactions are typically conducted at 0–25°C to prevent thermal decomposition. Higher temperatures (>50°C) accelerate radical side reactions .

What computational tools are used to predict the reactivity of its photochemical intermediates?

Advanced Question

- Time-Dependent DFT (TD-DFT) : Models excited-state behavior during photolysis.

- Electron Paramagnetic Resonance (EPR) : Validates radical intermediates predicted by simulations.

- Quasi-Classical Dynamics : Predicts branching ratios for competing fragmentation pathways .

How is this compound applied in synthesizing heterocyclic scaffolds?

Advanced Question

Its dioxolane ring and carboxylic acid group enable:

- Cycloadditions : Participation in [3+2] cycloadditions to form pyrrolidine or pyridine derivatives.

- Functionalization : The methoxycarbonyl group acts as a directing group in palladium-catalyzed cross-couplings, enabling access to fused heterocycles (e.g., pyrrolo-pyridines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。